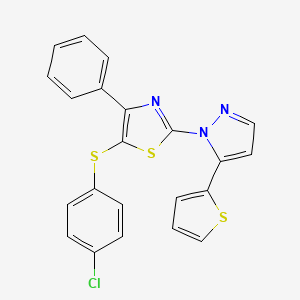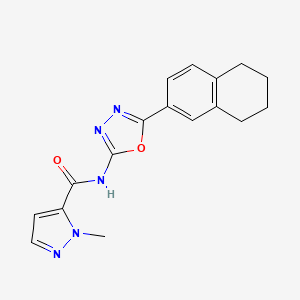![molecular formula C24H25FN4O2 B2848702 N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1185027-93-3](/img/structure/B2848702.png)
N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide is a compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of a protein known as poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in repairing DNA damage, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Mécanisme D'action
N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair. When DNA damage occurs, PARP is activated, and it recruits other proteins to the site of damage to initiate the repair process. However, in the presence of PARP inhibitors, such as N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, the repair process is inhibited, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide have been extensively studied. The compound has been shown to induce cell death in cancer cells with defects in DNA repair, such as BRCA1/2 mutant cancers. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, the compound has also been shown to have some toxic effects, such as bone marrow suppression and gastrointestinal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide is its potency and selectivity for PARP inhibition. This makes it an ideal tool for studying the role of PARP in DNA repair and cancer biology. However, one of the limitations of the compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide. One area of interest is the development of more potent and selective PARP inhibitors that have fewer toxic effects. Another area of interest is the investigation of the potential use of PARP inhibitors in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the combination of PARP inhibitors with other therapies, such as immunotherapy, is an area of active research.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide involves several steps. The first step is the synthesis of 6-(3-methoxyphenoxy)pyrimidine-4-amine, which is achieved by reacting 3-methoxyphenol with cyanamide and ammonium chloride. The second step involves the reaction of 6-(3-methoxyphenoxy)pyrimidine-4-amine with 4-fluorobenzoyl chloride in the presence of a base to yield N-(4-fluorophenyl)-6-(3-methoxyphenoxy)pyrimidine-4-amine. Finally, N-(4-fluorophenyl)-6-(3-methoxyphenoxy)pyrimidine-4-amine is reacted with benzoyl chloride to produce N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors, such as N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, have been shown to be effective in treating cancers with defects in DNA repair, such as BRCA1/2 mutant cancers. These inhibitors have also shown promise in combination with other therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDGKVWKHGWKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide](/img/structure/B2848622.png)
![ethyl 4-[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2848623.png)
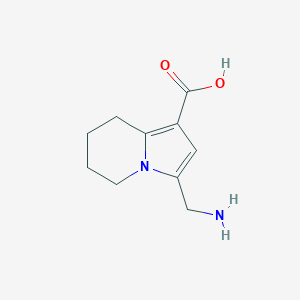

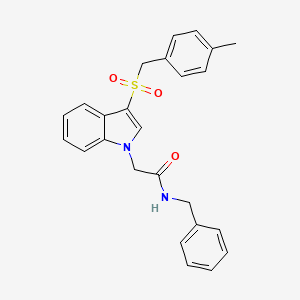
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2848633.png)
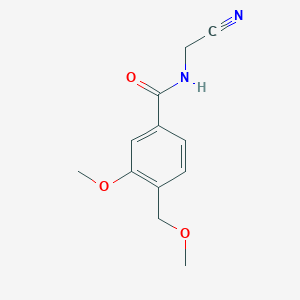
![2-(4-methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)
